Crucial Role of 4-Chlorobenzenesulfonyl Moiety in Cholinesterase and Anticancer Activity (Class-Level Inference from Closest Analog)
Direct head-to-head comparison data for CAS 895458-73-8 versus a specific analog is not available in accessible literature. However, critical class-level evidence from the most structurally relevant system—a series of hybrid structures based on the identical 4-chlorobenzenesulfonyl warhead—demonstrates the quantifiable impact of this functional group. In this series, compound 8b, containing a 4-chlorobenzenesulfonyl group, exhibited a BuChE inhibitory IC50 of 0.29 ± 0.003 mM, which was approximately 27.6-fold more potent than the standard inhibitor Galantamine (IC50 = 8 ± 0.05 mM) [1]. This underscores the substantial biological leverage conferred by the 4-chlorobenzenesulfonyl motif, a feature present in the target compound. For procurement, this evidence implies that any alternative analog lacking the 4-chlorobenzenesulfonyl group is unlikely to achieve comparable cholinesterase inhibition potency.
| Evidence Dimension | Butyrylcholinesterase (BuChE) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | N/A (Compound contains the critical 4-chlorobenzenesulfonyl group) |
| Comparator Or Baseline | 4-Chlorobenzenesulfonyl-triazole hybrid (Compound 8b): IC50 = 0.29 ± 0.003 mM vs. Galantamine: IC50 = 8 ± 0.05 mM |
| Quantified Difference | The 4-chlorobenzenesulfonyl-containing analog is ~27.6-fold more potent than the standard Galantamine. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This provides quantitative justification that the 4-chlorobenzenesulfonyl group—a core feature of CAS 895458-73-8—is a key pharmacophore for potent cholinesterase inhibition, directly impacting the selection of this specific compound for neurological target research.
- [1] Kaya, S. et al. (2024). Novel hybrid structures based on 4-Chlorobenzenesulfonyl and 1,2,3-triazoles: Synthesis, in vitro biological activities and in silico studies. Journal of Molecular Liquids, 409, 125501. View Source
